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molecular formula C7H14N2O2 B8767014 Ethyl tetrahydro-1(2H)-pyridazinecarboxylate CAS No. 5740-50-1

Ethyl tetrahydro-1(2H)-pyridazinecarboxylate

Cat. No. B8767014
M. Wt: 158.20 g/mol
InChI Key: QXUYUOORAMVQSV-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

In a hydrogen atmosphere, 10% palladium-carbon (3.2 g) was added to the above-obtained 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylic acid 1-benzyl ester 2-ethyl ester (32 g) in ethanol (100 mL), and the resultant mixture was stirred at 40° C. for 24 hours, and then cooled in air. The reaction mixture was filtered, and the solvent of the filtrate was removed under reduced pressure, and the residue was purified by distillation (boiling point 81° C./1 mmHg), to thereby give hexahydropyridazine-1-carboxylic acid ethyl ester as an oily product (5.96 g, yield from the 2 processes: 31.1%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2,3,6-tetrahydropyridazine-1,2-dicarboxylic acid 1-benzyl ester 2-ethyl ester
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
3.2 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][CH2:4][O:5][C:6]([N:8]1[CH2:13][CH:12]=[CH:11][CH2:10][N:9]1C(OCC1C=CC=CC=1)=O)=[O:7]>C(O)C.[C].[Pd]>[CH2:4]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][NH:9]1)=[O:7])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
1,2,3,6-tetrahydropyridazine-1,2-dicarboxylic acid 1-benzyl ester 2-ethyl ester
Quantity
32 g
Type
reactant
Smiles
CCOC(=O)N1N(CC=CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
3.2 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in air
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation (boiling point 81° C./1 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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